![molecular formula C22H20FN7 B2852005 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine CAS No. 946290-92-2](/img/structure/B2852005.png)
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by its atomic composition and the arrangement of those atoms. Unfortunately, the specific molecular structure of “2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine” is not clearly described in the available literature .Chemical Reactions Analysis
The chemical reactions involving “2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes such as melting point, molecular weight, and solubility. Unfortunately, the specific physical and chemical properties of “2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine” are not clearly described in the available literature .Scientific Research Applications
1. Inhibitor of Human Equilibrative Nucleoside Transporters (ENTs) This compound has been found to inhibit human equilibrative nucleoside transporters (ENTs), which play a crucial role in the transport of nucleoside and nucleoside analogues. These are important for nucleotide synthesis and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Role in Chemotherapy
In addition to nucleotide synthesis, ENTs regulate extracellular adenosine levels in the vicinity of its receptors and hence influence adenosine-related functions. The clinical applications of ENT inhibitors in the treatment of cardiovascular diseases and cancer therapy have been explored in numerous studies .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies. For example, a study aimed to screen a series of analogues of the compound and study their structure-activity relationship .
Anticancer Applications
Bactericidal Effects
Derivatives of the compound with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position showed stronger bactericidal effects against Gram-negative species .
Mechanism of Action
Target of Action
The primary target of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways. ENTs are responsible for the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, this compound can potentially disrupt these processes.
Pharmacokinetics
The compound’s irreversible inhibition of ents suggests that it may have a prolonged effect once administered .
Result of Action
The primary result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleoside transport . This can affect nucleotide synthesis and the regulation of adenosine function, potentially impacting various cellular processes .
properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7/c23-16-6-8-18(9-7-16)29-12-14-30(15-13-29)22-27-20-19(24-10-11-25-20)21(28-22)26-17-4-2-1-3-5-17/h1-11H,12-15H2,(H,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLNPBBNUNXYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.